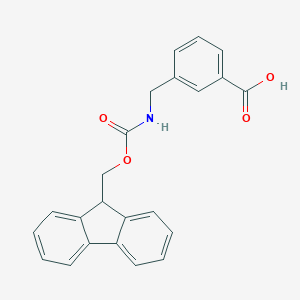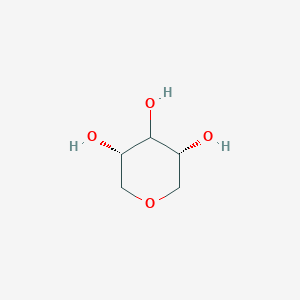
(3S,5R)-oxane-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of an organic compound like “(3S,5R)-oxane-3,4,5-triol” would typically include its molecular formula, structural formula, and possibly its IUPAC name. The compound’s class or family (for example, whether it’s an alcohol, aldehyde, ketone, carboxylic acid, etc.) would also be noted.
Synthesis Analysis
The synthesis of an organic compound involves reactions that convert simpler substances into the desired compound. The analysis would include the starting materials, the reagents and conditions for each step, and the yield and purity of the product.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that connect the atoms. Techniques used could include spectroscopy (like NMR, IR, UV-Vis), crystallography, or computational methods.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with different reagents, the mechanism of its reactions, and the products formed.Physical And Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility in different solvents, and specific rotation. Chemical properties could include acidity or basicity, reactivity with common reagents, and stability.Applications De Recherche Scientifique
Solubility Studies
A study investigated the solubilities of various saccharides, including (3S,5R)-oxane-3,4,5-triol, in ethanol–water mixtures across different temperatures. The research provided insights into how solubility changes with temperature and ethanol mass fraction, crucial for understanding and optimizing solvent systems in pharmaceutical and chemical industries (Gong et al., 2012).
Molecular Structure Analysis
Another aspect of scientific research involving (3S,5R)-oxane-3,4,5-triol is detailed molecular structure analysis. A study on β-d-Altrose, a compound structurally related to (3S,5R)-oxane-3,4,5-triol, utilized X-ray crystallography to reveal intermolecular hydrogen bonding and molecular conformations. This type of analysis is fundamental for understanding the physical and chemical properties of substances, with applications in material science, pharmacology, and chemical engineering (Watanabe et al., 2009).
Synthetic Chemistry
Research in synthetic chemistry has led to the development of novel methods for creating complex molecules. A study demonstrated the step-by-step and one-pot syntheses of 5-hydroxy-5-(polyfluoroalkyl)isoxazol-4(5H)-one oximes, showcasing advanced techniques in organic synthesis that could be applicable for creating derivatives of (3S,5R)-oxane-3,4,5-triol for various applications in medicinal chemistry and material science (Palysaeva et al., 2018).
Material Science
In material science, the study of cyclohexane, oxane (including derivatives like (3S,5R)-oxane-3,4,5-triol), and other cyclic ethers' adsorption into carbon slit pores provides valuable information on molecular interactions and adsorption behaviors. This research is crucial for applications in catalysis, environmental science, and the development of novel materials (Shimoyama et al., 2017).
Nucleic Acid Research
Modifications to nucleic acids are a significant area of research for therapeutic and diagnostic applications. A study involving N-Methoxy-1,3-oxazinane nucleic acids (MOANAs) highlighted a novel approach to incorporating base moieties post-synthetically, demonstrating the versatility of sugar derivatives like (3S,5R)-oxane-3,4,5-triol in advancing genetic engineering and molecular biology (Afari et al., 2022).
Safety And Hazards
This would involve information on the compound’s toxicity, flammability, and environmental impact. It would also include precautions to be taken when handling the compound.
Orientations Futures
This could include potential applications of the compound, or areas where further research is needed.
Propriétés
IUPAC Name |
(3S,5R)-oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-3-1-9-2-4(7)5(3)8/h3-8H,1-2H2/t3-,4+,5? |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAMTEJJAZOINB-NGQZWQHPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CO1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C([C@H](CO1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,5R)-oxane-3,4,5-triol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

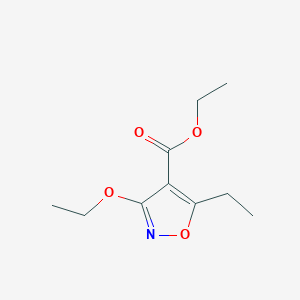
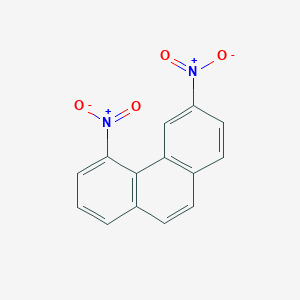

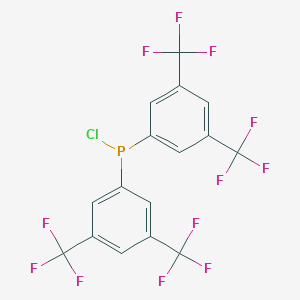
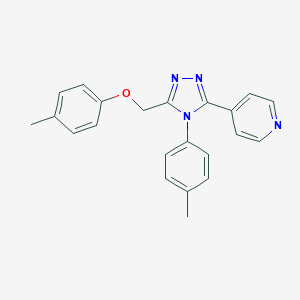
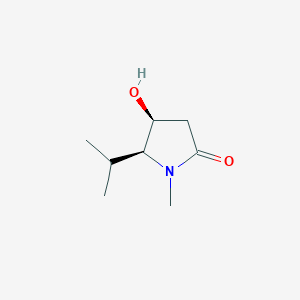
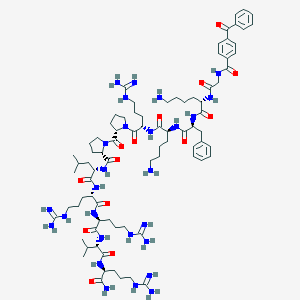
![[(Tert-butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B116350.png)
![1-Propanol, 3-[(7-chloro-4-quinolinyl)amino]-](/img/structure/B116352.png)
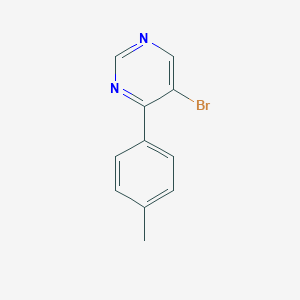
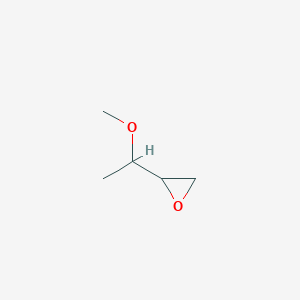

![1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane](/img/structure/B116359.png)
